Lalistat 2

Lysosomal acid lipase Inhibitor potency Lipid metabolism

Lalistat 2 (IC50=152 nM) is the validated inhibitor for dried blood spot (DBS) diagnostic assays targeting LAL deficiency disorders, including Wolman disease and CESD. Its >65-fold selectivity window over pancreatic and lipoprotein lipases makes it the definitive chemical probe for isolating LAL-specific effects—provided concentrations remain ≤1 µM to avoid confounding neutral lipid hydrolase off-target activity. Unlike Lalistat 1 (IC50=68 nM; distinct off-target signature), Lalistat 2 delivers the selectivity profile required for reproducible clinical assay development, lipid droplet dynamics research, and autophagy studies. For medicinal chemistry teams, direct comparison against Lalistat 1 enables rigorous SAR benchmarking and rational inhibitor optimization.

Molecular Formula C13H20N4O2S
Molecular Weight 296.39 g/mol
Cat. No. B2906389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLalistat 2
Molecular FormulaC13H20N4O2S
Molecular Weight296.39 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NSN=C2OC(=O)N3CCCCC3
InChIInChI=1S/C13H20N4O2S/c18-13(17-9-5-2-6-10-17)19-12-11(14-20-15-12)16-7-3-1-4-8-16/h1-10H2
InChIKeyPNYYVHOTXOEBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lalistat 2 Inhibitor for Lysosomal Acid Lipase Studies


Lalistat 2 is a small molecule inhibitor of lysosomal acid lipase (LAL), with an IC50 of 152 nM against purified human LAL [1]. It is a thiadiazole carbamate derivative (CAS 1234569-09-5) used as a chemical probe to study LAL function and lipid metabolism [2]. As a research tool, it enables modeling of LAL deficiency disorders like Wolman disease and cholesteryl ester storage disease (CESD), and is applied in dried blood spot diagnostic assays [3].

Lalistat 2 Substitution: Specificity and Off-Target Limitations


LAL inhibitors within the Lalistat series exhibit distinct potency and selectivity profiles that preclude simple interchangeability. Lalistat 1 shows a lower IC50 (68 nM) than Lalistat 2 (152 nM) but may present a different off-target signature . Crucially, both compounds have been shown to inhibit major cytosolic neutral lipid hydrolases at concentrations commonly used in cell culture (≥1 µM), confounding studies that aim to isolate LAL-specific effects from neutral lipolysis [1]. These off-target interactions, where the inhibitors bind to the active center of neutral lipid hydrolases, can significantly bias experimental results [1]. Therefore, assuming functional equivalence between Lalistat 2 and other LAL inhibitors or alternative LAL knockout models can lead to misinterpretation of lipid metabolism pathways. Selection requires a clear understanding of each inhibitor's defined on- and off-target profile to ensure experimental validity.

Lalistat 2 Data: Comparative LAL Inhibition and Specificity


Lalistat 2 vs. Lalistat 1: Comparative Potency Against Human LAL

Lalistat 2 exhibits lower potency for purified human LAL compared to its close analog Lalistat 1. Lalistat 2 has an IC50 of 152 nM, whereas Lalistat 1 has an IC50 of 68 nM . This indicates Lalistat 1 is approximately 2.2-fold more potent in this in vitro enzyme assay.

Lysosomal acid lipase Inhibitor potency Lipid metabolism

Lalistat 2 Selectivity: LAL vs. Pancreatic and Lipoprotein Lipases

Lalistat 2 demonstrates high selectivity for LAL over certain other lipases. At a concentration of 10 µM, Lalistat 2 exhibits no inhibition of human pancreatic lipase (hPL) or bovine milk lipoprotein lipase (LPL) . Given its LAL IC50 is 152 nM, this represents a >65-fold selectivity window for LAL over hPL and LPL.

Enzyme selectivity Lipase inhibition In vitro pharmacology

Lalistat 2's Complete Inhibition of Recombinant Human LAL

In the context of developing a diagnostic assay for LAL deficiency, the potency of Lalistat 2 was confirmed. Using recombinant human LAL (hrLAL), the presence of 1 µM Lalistat 2 reduced enzyme activity to only 1% residual activity [1]. This demonstrates near-complete inhibition at a concentration approximately 6.6-fold above its IC50.

Enzyme kinetics Diagnostic assay development LAL deficiency

Lalistat 2 Enables Clear Differentiation of LAL Deficiency Patients in a DBS Assay

In a dried blood spot (DBS) assay, Lalistat 2 enabled clear discrimination between normal controls, carriers, and patients with LAL deficiency (CESD/Wolman disease). Normal controls (n=140) exhibited LAL activity of 0.50–2.30 nmol/punch/h, carriers (n=15) showed intermediate activity of 0.15–0.40 nmol/punch/h, and affected CESD patients (n=11) had activity below 0.03 nmol/punch/h [1]. The use of Lalistat 2 to specifically inhibit LAL activity was essential to isolate the LAL signal from other blood lipases [1].

Dried blood spot assay LAL deficiency diagnosis Biomarker validation

Lalistat 2's Off-Target Effects: Caution Required at Concentrations ≥1 µM

A 2022 study revealed that Lalistat 2, along with Lalistat 1, inhibits major cytosolic neutral lipid hydrolases at concentrations commonly used in cell culture. The authors conclude that "the interpretation of their effects on lipid metabolism should be taken with caution and the applied inhibitor concentrations in cell culture studies should not exceed 1 µM" [1]. This off-target activity interferes with neutral lipolysis and can bias results in studies of acid versus neutral lipid degradation.

Off-target pharmacology Neutral lipolysis Assay interference

Lalistat 2 Applications in LAL Deficiency and Metabolic Research


Clinical Diagnostic Assay Development for LAL Deficiency

Lalistat 2 is the validated inhibitor for a dried blood spot (DBS) assay that measures LAL activity to diagnose cholesterol ester storage disease (CESD) and Wolman disease [1]. Its high selectivity and ability to fully inhibit recombinant human LAL (1% residual activity at 1 µM) [1] make it an essential component for developing and validating clinical diagnostic tests for these rare lysosomal storage disorders.

Mechanistic Studies of Lysosomal Lipid Metabolism in Cell Culture

Researchers investigating the role of LAL in cellular processes such as autophagy, inflammation, or lipid droplet dynamics require a specific chemical probe. Lalistat 2, with its defined IC50 (152 nM) and >65-fold selectivity window over pancreatic and lipoprotein lipases [1], is a tool of choice. However, experimental design must strictly adhere to the ≤1 µM concentration limit to mitigate off-target effects on neutral lipid hydrolases [2].

Comparative Pharmacology of LAL Inhibitor Chemotypes

For medicinal chemistry and pharmacology groups, Lalistat 2 serves as a benchmark inhibitor. Its quantitative potency profile (IC50 = 152 nM) and selectivity data provide a baseline for evaluating novel LAL inhibitors. Direct comparison with Lalistat 1 (IC50 = 68 nM) allows for structure-activity relationship (SAR) studies focused on improving potency or altering selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lalistat 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.